

Irinotecan discovery and chemical synthesis pathway

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Compound of Interest

Compound Name: *Irinotecan*

Cat. No.: *B193450*

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An In-depth Technical Guide to the Discovery and Chemical Synthesis of **Irinotecan**

Introduction

Irinotecan (also known as CPT-11) is a cornerstone chemotherapeutic agent, particularly in the treatment of metastatic colorectal cancer. It is a semi-synthetic analog of the natural plant alkaloid, camptothecin. This guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of **Irinotecan**, tailored for researchers, scientists, and professionals in drug development. The information presented herein is aggregated from seminal publications, patents, and clinical trial data to offer a detailed technical perspective.

Discovery and Development Timeline

The journey of **Irinotecan** from a natural product derivative to a globally approved anticancer drug is a testament to persistent scientific inquiry. The story begins with the isolation of its parent compound, camptothecin.

- 1966-1967: The natural alkaloid camptothecin is first isolated from the bark and stem of the Chinese "happy tree," *Camptotheca acuminata*, by Drs. Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute.^{[1][2]} The compound demonstrates significant anti-tumor activity but also prohibitive toxicity and poor solubility in early studies.^[3]
- 1983: Scientists at Yakult Honsha Co., Ltd. in Japan synthesize **Irinotecan** (CPT-11), a more water-soluble and less toxic prodrug derivative of camptothecin, aiming to improve its

therapeutic index.[4]

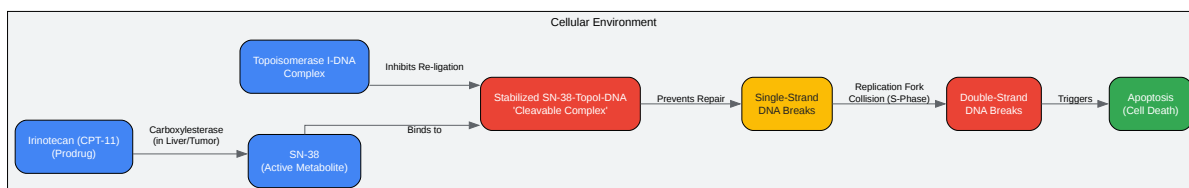
- 1986: The first Phase I clinical trials of **Irinotecan** are initiated in Japan.[4]
- 1990-1991: Clinical trials expand to Europe (1990) and the United States (1991).[4]
- 1994: **Irinotecan** receives its first approval in Japan for the treatment of non-small-cell lung cancer, small-cell lung cancer, and gynecologic malignancies.[4]
- 1995-1996: France approves **Irinotecan** for second-line treatment of colorectal cancer in 1995, followed by the U.S. Food and Drug Administration (FDA) in 1996 for the same indication.[2][3][4]
- 2000: The FDA expands its approval for **Irinotecan** to be used in combination with fluorouracil and leucovorin as a first-line treatment for metastatic colorectal cancer.[4]

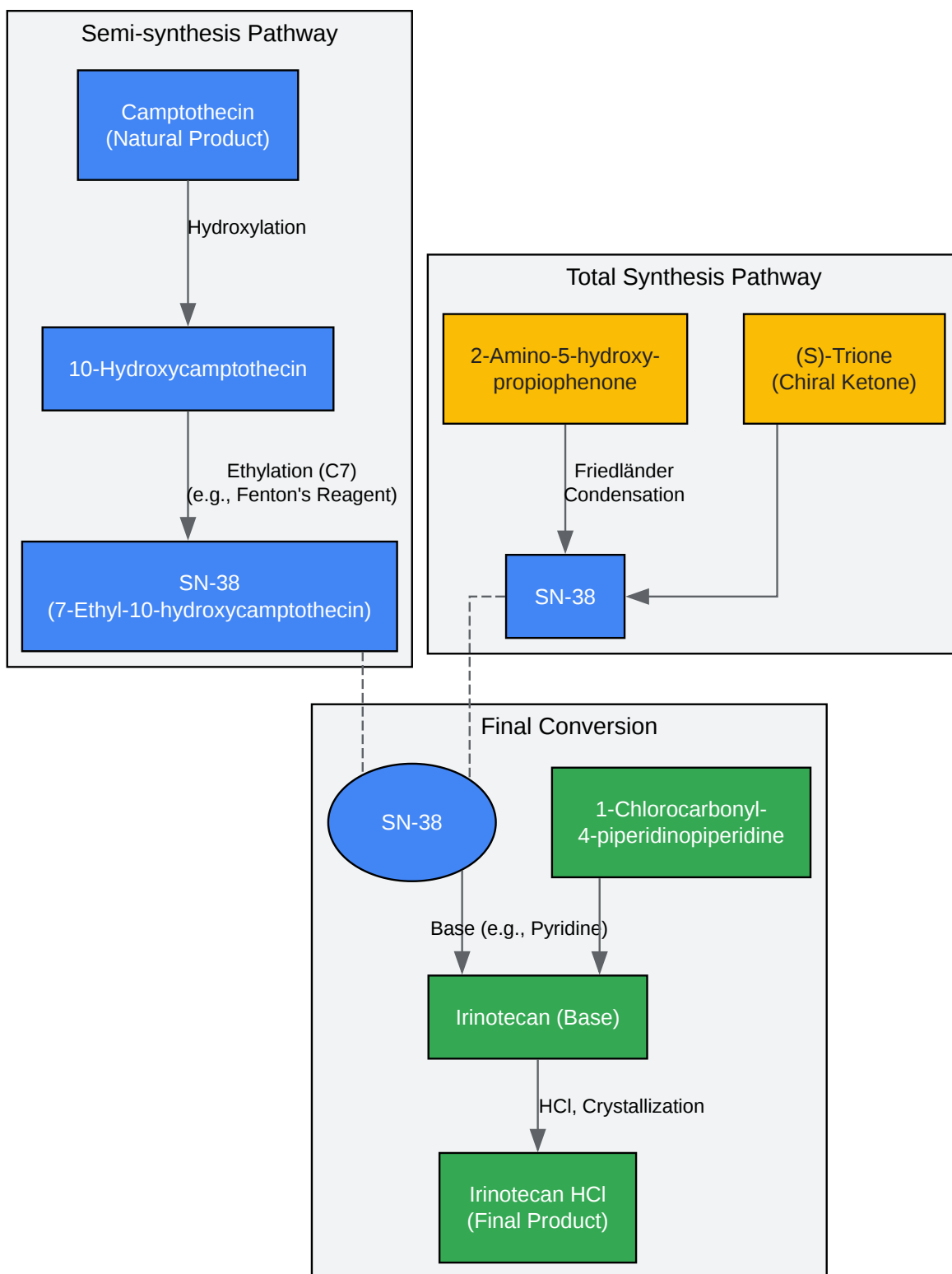
Mechanism of Action: From Prodrug to Apoptosis

Irinotecan itself is not directly cytotoxic; it requires metabolic activation to exert its anticancer effects.[5] Its mechanism is centered on the inhibition of a critical enzyme involved in DNA replication.

- Prodrug Activation: **Irinotecan** (CPT-11) is converted in the liver and within tumor tissues by carboxylesterase enzymes into its highly potent active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin).[6][7][8] SN-38 is estimated to be up to 1,000 times more cytotoxic than **Irinotecan** itself.
- Topoisomerase I Inhibition: SN-38 targets DNA topoisomerase I, a nuclear enzyme essential for relaxing torsional strain in DNA during replication and transcription.[6][9]
- DNA Damage: SN-38 binds to and stabilizes the transient complex formed between topoisomerase I and DNA. This stabilization prevents the enzyme from re-ligating the single-strand breaks it creates, leading to an accumulation of these breaks.[6][8]
- Cell Cycle Arrest and Apoptosis: When the DNA replication machinery encounters these stabilized complexes during the S phase of the cell cycle, the single-strand breaks are converted into irreversible and highly cytotoxic double-strand breaks.[6][8][9] This extensive

DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).^{[6][8]}





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